Cas no 1203686-67-2 (5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline])
![5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] structure](https://ja.kuujia.com/scimg/cas/1203686-67-2x500.png)
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 化学的及び物理的性質
名前と識別子
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- 5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- 5-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
- 1203686-67-2
- 5/'-(trifluoroMethyl)-2/',3/'-dihydro-1/'H-spiro[cyclopropane-1,4/'-isoquinoline]
- J-516031
- DTXSID60745061
-
- インチ: InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-2-8-6-16-7-11(4-5-11)10(8)9/h1-3,16H,4-7H2
- InChIKey: NEIHBCGFFWJTFI-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)C(F)(F)F)C3(CC3)CNC2
計算された属性
- せいみつぶんしりょう: 227.09218387g/mol
- どういたいしつりょう: 227.09218387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12Ų
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM139482-1g |
5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] |
1203686-67-2 | 95% | 1g |
$729 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632396-1g |
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] |
1203686-67-2 | 98% | 1g |
¥9198.00 | 2024-08-09 | |
Chemenu | CM139482-1g |
5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] |
1203686-67-2 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A189006491-1g |
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] |
1203686-67-2 | 95% | 1g |
$621.72 | 2023-09-04 |
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]に関する追加情報
5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]: A Comprehensive Overview
The compound with CAS No. 1203686-67-2, known as 5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, in this case, a cyclopropane ring fused to an isoquinoline moiety. The trifluoromethyl group attached at the 5' position adds unique electronic and steric properties to the molecule, making it a subject of interest for both academic and industrial research.
The synthesis of this compound involves a series of intricate organic reactions, including cyclization and fluorination processes. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic methods. These advancements have not only made the production of this compound more efficient but have also opened up new avenues for its application in drug discovery.
One of the most promising applications of 5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] lies in its potential as a lead compound in medicinal chemistry. The trifluoromethyl group is known to impart lipophilicity and metabolic stability to molecules, which are desirable properties for drug candidates. Recent research has explored its activity against various enzymes and receptors, revealing potential therapeutic applications in areas such as oncology and central nervous system disorders.
In addition to its pharmacological significance, this compound has also been studied for its unique physical properties. The spirocyclic structure contributes to its rigidity and planarity, which are advantageous in materials science applications. For instance, derivatives of this compound have been investigated for their potential use in organic electronics, where their electronic properties could be harnessed for applications such as light-emitting diodes (LEDs) and photovoltaic devices.
The study of 5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has also led to advancements in our understanding of spirocyclic systems in general. Researchers have employed computational methods such as density functional theory (DFT) to elucidate the electronic structure and reactivity of this compound. These insights have not only deepened our fundamental knowledge but have also guided the design of new spirocyclic compounds with tailored properties.
Looking ahead, the continued exploration of this compound is expected to yield further breakthroughs in both basic and applied sciences. Its versatile structure and unique properties make it a valuable tool for researchers across multiple disciplines. As technology advances and new methodologies emerge, we can anticipate even greater contributions from this intriguing molecule to the field of chemistry and beyond.
1203686-67-2 (5'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]) 関連製品
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